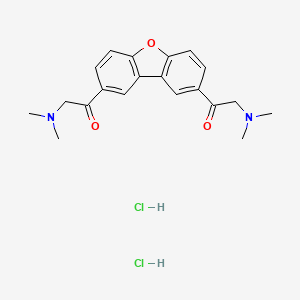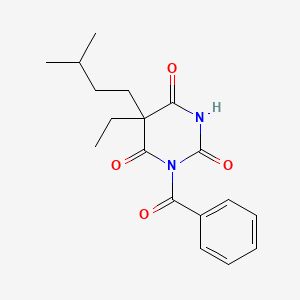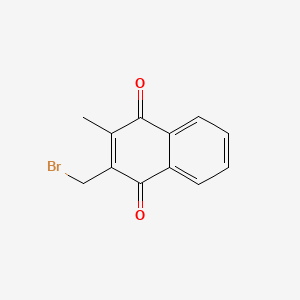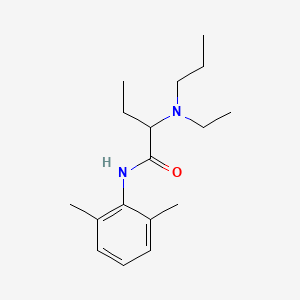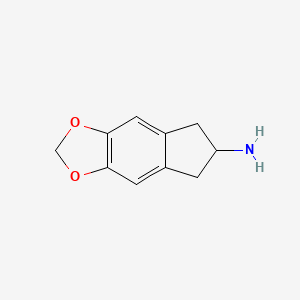![molecular formula C19H39N5O11S B1208419 2-[4,6-二氨基-3-[[3-氨基-6-(氨甲基)-3,4-二氢-2H-吡喃-2-基]氧基]-2-羟基环己基]氧基-5-甲基-4-(甲基氨基)氧杂环-3,5-二醇;硫酸 CAS No. 53179-09-2](/img/structure/B1208419.png)
2-[4,6-二氨基-3-[[3-氨基-6-(氨甲基)-3,4-二氢-2H-吡喃-2-基]氧基]-2-羟基环己基]氧基-5-甲基-4-(甲基氨基)氧杂环-3,5-二醇;硫酸
描述
Sisomicin Sulfate Salt is an aminoglycoside antibiotic. It can also be used as reactant/reagent in structural and kinetics study of self-assembling macrocyclic dimer natural product aminoglycoside 66-40C and unnatural variants.
Sisomicin Sulfate is the sulfate salt form of sisomicin, a broad-spectrum aminoglycoside antibiotic isolated from Micromonospora inyoensis. Sisomicin is strucurally similar to gentamicin but has a unique unsaturated diamino sugar. Of the aminoglycoside antibiotics, sisomicin has the greatest activity against gram-positive bacteria.
Antibiotic produced by Micromonospora inyoensis. It is closely related to gentamicin C1A, one of the components of the gentamicin complex (GENTAMICINS).
科学研究应用
Antibacterial Agent for Skin Infections
Sisomicin sulfate: is an effective antibiotic used to treat various bacterial skin infections. It operates by halting the growth of bacteria, aiding in the resolution of symptoms associated with these infections .
Treatment for Infected Wounds
This compound is also utilized in treating infected cuts and wounds. Its bactericidal action helps in preventing the spread of infection and promotes healing of the affected tissues .
Antimicrobial Susceptibility Testing
In clinical microbiology, Sisomicin sulfate is commonly used in vitro for antimicrobial susceptibility tests. These tests determine the effectiveness of antibiotics against gram-positive and gram-negative bacterial isolates .
Pharmaceutical Quality Control
Sisomicin sulfate serves as a pharmaceutical secondary standard and certified reference material for quality control in pharmaceutical applications. It is suitable for techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), ensuring the accuracy and consistency of pharmaceutical products .
Gram-Negative Bacterial Targeting
The compound has a broad spectrum of activity, targeting a wide range of gram-negative bacteria. This makes it a valuable antibiotic for treating infections caused by these types of bacteria .
Research and Development
Sisomicin sulfate is used in research and development for method development in qualitative and quantitative analyses. Its applications extend to food and beverage quality control testing and other calibration requirements .
作用机制
Target of Action
Sisomicin sulfate primarily targets the 30S ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a key role in the translation of mRNA into proteins .
Mode of Action
Sisomicin sulfate functions through a mechanism typical of aminoglycosides: it binds irreversibly to the bacterial 30S ribosomal subunit . This binding interferes with the initiation complex of protein synthesis, leading to the misreading of mRNA and ultimately, the production of aberrant proteins .
Biochemical Pathways
The primary biochemical pathway affected by sisomicin sulfate is bacterial protein synthesis. By binding to the 30S ribosomal subunit, sisomicin sulfate disrupts the process of translation, preventing the correct assembly of amino acids into proteins . This leads to the production of non-functional proteins, which can disrupt various cellular processes and ultimately lead to cell death .
Pharmacokinetics
Sisomicin sulfate is handled by a two-compartment open model system with a disposition (elimination) half-life of 2.6 hours . It is rapidly distributed to the tissue compartment, and equilibrium between the central and the tissue compartment is established by 30 minutes after dosing . Renal clearance of sisomicin sulfate is about 30% less than total body clearance . Total urinary excretion of sisomicin sulfate during a 24-hour period following drug administration is about 70% of the dose .
Result of Action
The primary result of sisomicin sulfate’s action is the inhibition of bacterial protein synthesis, leading to the production of aberrant proteins . This disruption of protein synthesis can lead to cell death, making sisomicin sulfate an effective bactericidal agent . It is most predictably active against Gram-positive bacteria .
Action Environment
The efficacy and stability of sisomicin sulfate can be influenced by various environmental factors. For instance, the presence of other aminoglycoside-inactivating enzymes can lead to resistance to sisomicin sulfate . Sisomicin sulfate is active against many organisms that resist gentamicin, another aminoglycoside, by non-enzymatic mechanisms .
属性
IUPAC Name |
2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H37N5O7.5H2O4S/c2*1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;5*1-5(2,3)4/h2*3,9-18,24-27H,4-7,20-23H2,1-2H3;5*(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKNYWFPGZCHDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H84N10O34S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid | |
CAS RN |
53179-09-2 | |
| Record name | Disisomicin pentakis(sulphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




